molecular formula C10H6Cl2INO2 B14313258 3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate CAS No. 115008-50-9

3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate

Cat. No.: B14313258
CAS No.: 115008-50-9
M. Wt: 369.97 g/mol
InChI Key: IMKPAYOTWPXCFV-UHFFFAOYSA-N
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Description

3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is a member of the carbamate family and is characterized by the presence of iodine, propynyl, and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of 3-iodoprop-2-yn-1-ol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production methods also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted carbamates.

Scientific Research Applications

3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the formulation of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by forming covalent bonds with them. This interaction disrupts the normal function of the target molecules, leading to the desired biological or chemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of key metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Similar in structure but with a butyl group instead of a dichlorophenyl group.

    3-Iodo-2-propynyl N-butylcarbamate: Another related compound with a butyl group.

Uniqueness

3-Iodoprop-2-yn-1-yl (3,4-dichlorophenyl)carbamate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

115008-50-9

Molecular Formula

C10H6Cl2INO2

Molecular Weight

369.97 g/mol

IUPAC Name

3-iodoprop-2-ynyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C10H6Cl2INO2/c11-8-3-2-7(6-9(8)12)14-10(15)16-5-1-4-13/h2-3,6H,5H2,(H,14,15)

InChI Key

IMKPAYOTWPXCFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCC#CI)Cl)Cl

Origin of Product

United States

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